6-(4-Bromophenyl)-2-chloronicotinonitrile
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Overview
Description
6-(4-Bromophenyl)-2-chloronicotinonitrile is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a bromophenyl group and a chloronicotinonitrile moiety, making it a versatile molecule in various chemical reactions and applications. This compound is of significant interest in the fields of medicinal chemistry, organic synthesis, and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-chloronicotinonitrile typically involves the reaction of 4-bromobenzonitrile with 2-chloronicotinic acid under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction involves the use of a boronic acid derivative of 4-bromobenzonitrile and 2-chloronicotinic acid in the presence of a palladium catalyst and a base, typically potassium carbonate, in an organic solvent like toluene or DMF.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-2-chloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
6-(4-Bromophenyl)-2-chloronicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-2-chloronicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of specific proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
6-(4-Bromophenyl)-2-chloronicotinonitrile is unique due to its specific combination of bromophenyl and chloronicotinonitrile moieties. This structural arrangement provides distinct reactivity and properties compared to other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-(4-bromophenyl)-2-chloropyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2/c13-10-4-1-8(2-5-10)11-6-3-9(7-15)12(14)16-11/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLJZSUWZUCBBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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